(S)-N-(2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)-6-(3-(piperazin-1-yl)propoxy)quinoline-4-carboxamide
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Overview
Description
(S)-N-(2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)-6-(3-(piperazin-1-yl)propoxy)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)-6-(3-(piperazin-1-yl)propoxy)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the piperazine and pyrrolidine moieties through nucleophilic substitution reactions.
- Functionalization of the quinoline core with the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for cyclization reactions.
- Employment of continuous flow reactors for large-scale synthesis.
- Implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)-6-(3-(piperazin-1-yl)propoxy)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: In the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-N-(2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)-6-(3-(piperazin-1-yl)propoxy)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating enzymatic activity.
Modulating receptor activity: Acting as an agonist or antagonist.
Interfering with signaling pathways: Affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-N-(2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)-6-(3-(piperazin-1-yl)propoxy)quinoline-4-carboxamide include other quinoline derivatives with varying substituents. Examples include:
Chloroquine: An antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent derived from quinine.
Ciprofloxacin: A fluoroquinolone antibiotic.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C24H30N6O3 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H30N6O3/c25-16-18-3-1-11-30(18)23(31)17-28-24(32)20-6-7-27-22-5-4-19(15-21(20)22)33-14-2-10-29-12-8-26-9-13-29/h4-7,15,18,26H,1-3,8-14,17H2,(H,28,32)/t18-/m0/s1 |
InChI Key |
UOKDQIOGHAUCJL-SFHVURJKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCNCC4)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCNCC4)C#N |
Origin of Product |
United States |
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